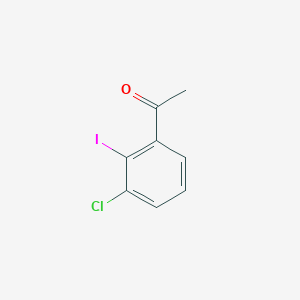
1-(3-Chloro-2-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6ClIO It is a halogenated ketone, characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 3-chloroacetophenone using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 1-(3-chloro-2-substituted phenyl)ethanone derivatives.
Oxidation: Formation of 3-chloro-2-iodobenzoic acid.
Reduction: Formation of 1-(3-chloro-2-iodophenyl)ethanol.
Scientific Research Applications
1-(3-Chloro-2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-iodophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The presence of both chlorine and iodine atoms enhances its reactivity and allows for selective modifications of target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(3-Iodophenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(3-Chloro-2-bromophenyl)ethanone: Contains bromine instead of iodine.
1-(3-Chloro-2-fluorophenyl)ethanone: Contains fluorine instead of iodine.
Uniqueness
1-(3-Chloro-2-iodophenyl)ethanone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated ethanones. This dual halogenation allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H6ClIO |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
1-(3-chloro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6ClIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |
InChI Key |
INEYAULROBBWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


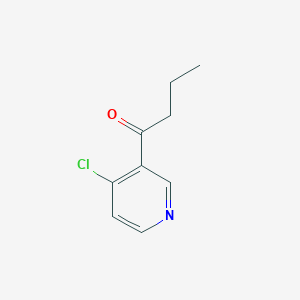
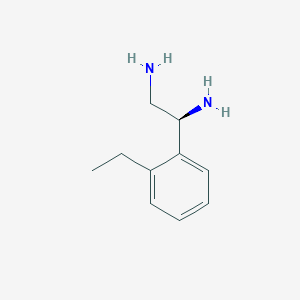
![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
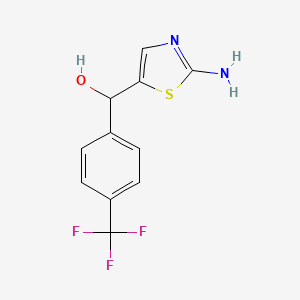
![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)

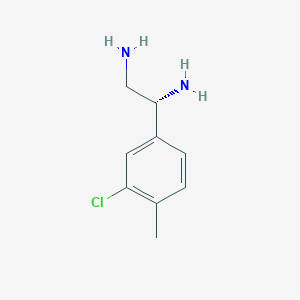

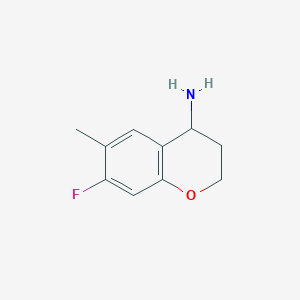

![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
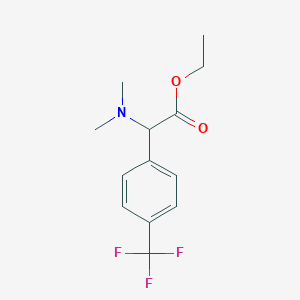
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)
